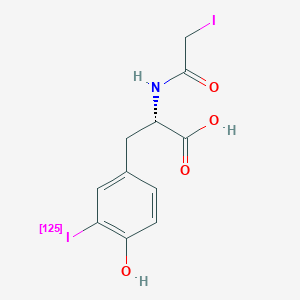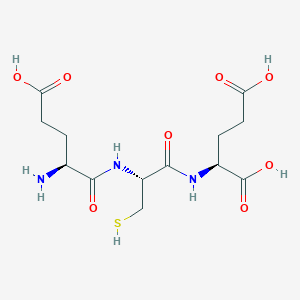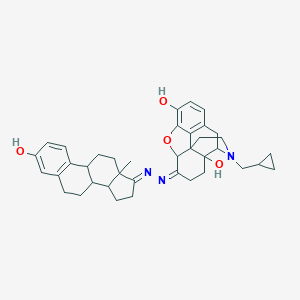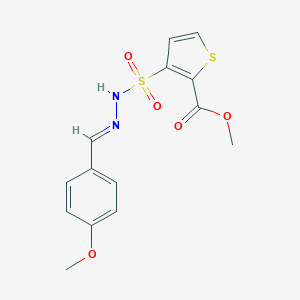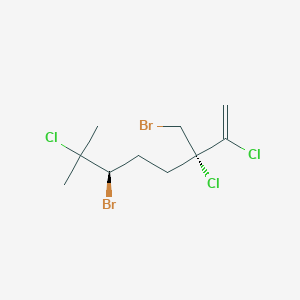
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow tetrazolium salt that is widely used in scientific research. It is a common reagent used in cell biology and biochemistry to determine cell viability and proliferation.
作用機序
The mechanism of action of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is based on its conversion into formazan by mitochondrial enzymes in living cells. The formazan produced is insoluble in aqueous solutions and accumulates in living cells, allowing for the measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is not known to have any significant biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell biology and biochemistry.
実験室実験の利点と制限
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that is easy to perform. It is also a relatively inexpensive assay that can be used to assess the viability of a large number of cells. However, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer to measure the absorbance of the formazan product. It is also sensitive to the pH of the culture medium and can produce variable results under different pH conditions.
将来の方向性
There are several future directions for the use of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in scientific research. One potential application is in the development of new drugs and therapies for cancer. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the cytotoxicity of new drugs and determine their effectiveness in killing cancer cells. Another potential application is in the field of tissue engineering. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the viability and proliferation of cells in tissue-engineered constructs, allowing for the optimization of tissue-engineering protocols. Overall, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a versatile and widely used reagent in scientific research with many potential applications in the future.
合成法
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by a reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and N-methyl dibenzopyrazine methyl sulfate. The reaction produces a yellow tetrazolium salt, which is then purified and dried.
科学的研究の応用
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to determine cell viability and proliferation. It is used as a colorimetric assay to assess the metabolic activity of cells. The assay works by converting 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate into a purple formazan product by mitochondrial enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
特性
CAS番号 |
145234-89-5 |
|---|---|
製品名 |
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate |
分子式 |
C16H20ClN3O4 |
分子量 |
353.8 g/mol |
IUPAC名 |
4-[(E)-(2,3-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-11-19(14(13)2)17-12-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
InChIキー |
ZCFRILDDVXISEZ-KCUXUEJTSA-M |
異性体SMILES |
CC1=C([N+](=CC=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
同義語 |
Pyridinium, 2,3-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



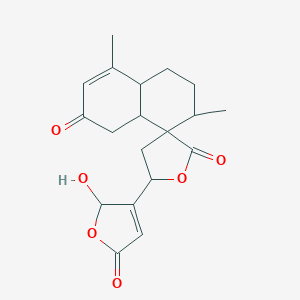
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)


![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)

